molecular formula C20H20ClN3O B2778102 4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride CAS No. 1331266-10-4

4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride

Cat. No. B2778102
CAS RN: 1331266-10-4
M. Wt: 353.85
InChI Key: VIQDURBFMVTNIO-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are important in the field of medicinal chemistry due to their versatile applications . The ethoxyphenyl and amino groups suggest that this compound might have unique properties, but without specific studies on this compound, it’s hard to predict its exact characteristics .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized via various methods such as the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . These methods involve reactions with transition metals, metal-free ionic liquid mediated reactions, and ultrasound irradiation .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Similar compounds have been involved in various reactions, including those with N-acetylcysteine (NAC) in methanol-phosphate buffers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its spectral properties .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have explored novel compounds to combat this disease. 4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride and its derivatives have demonstrated potent antileishmanial activity. Specifically, compound 13 exhibited remarkable antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Further studies on its mechanism of action and safety profile are warranted.

Antimalarial Properties

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a major global health concern. Existing antimalarial drugs face challenges due to drug resistance. However, 4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride derivatives (compounds 14 and 15) have shown promise. Compound 15 achieved significant suppression of Plasmodium berghei, highlighting its potential as an antimalarial agent . Further investigations into its efficacy, toxicity, and pharmacokinetics are essential.

Molecular Docking Studies

Computational approaches, such as molecular docking, provide insights into how compounds interact with biological targets. In the case of 4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride , a molecular docking study revealed its favorable binding to Lm-PTR1, a target associated with leishmaniasis. This finding supports its antileishmanial activity .

Antineoplastic Activity

Although not directly reported for this specific compound, quinoline derivatives have shown antineoplastic potential. Researchers could explore whether 4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride exhibits any cytotoxic effects against cancer cells.

Future Directions

The future research directions for this compound could involve studying its potential applications in various fields, such as medicinal chemistry, based on its structural similarities to other biologically active compounds . Further studies could also explore its synthesis, properties, and potential hazards in more detail.

properties

IUPAC Name

4-(4-ethoxyanilino)-6-ethylquinoline-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O.ClH/c1-3-14-5-10-19-18(11-14)20(15(12-21)13-22-19)23-16-6-8-17(9-7-16)24-4-2;/h5-11,13H,3-4H2,1-2H3,(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQDURBFMVTNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=C(C=C3)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride

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